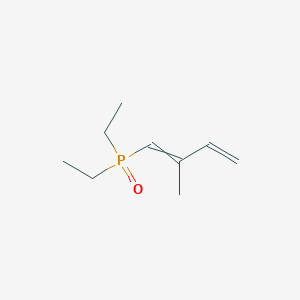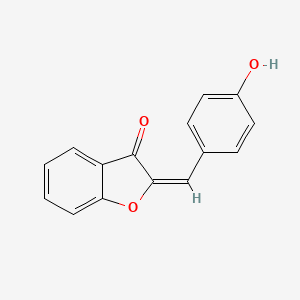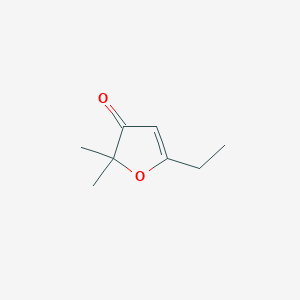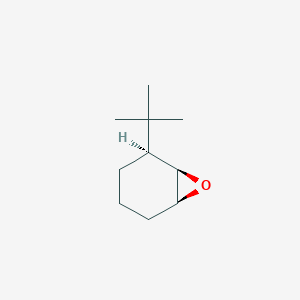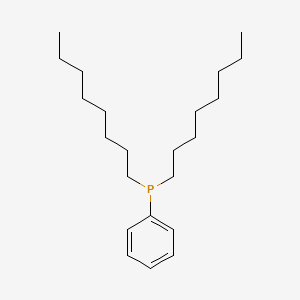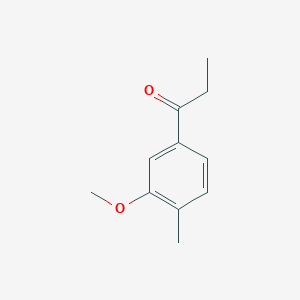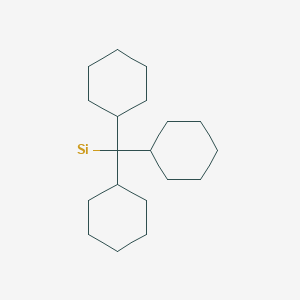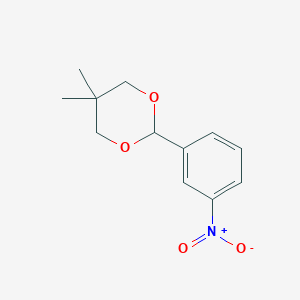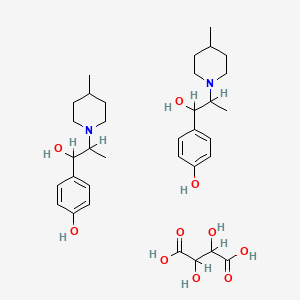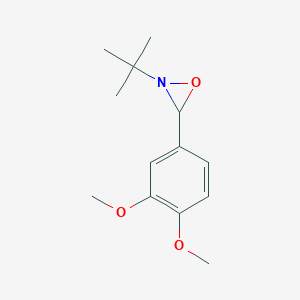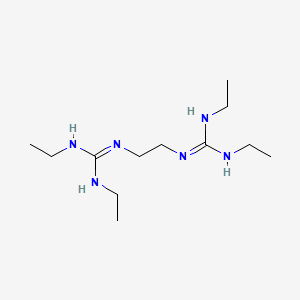
N'',N'''-Ethane-1,2-diylbis(N,N'-diethylguanidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two guanidine groups connected by an ethane-1,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) typically involves the reaction of ethane-1,2-diamine with diethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Applications De Recherche Scientifique
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) involves its interaction with specific molecular targets and pathways. The guanidine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also modulate enzyme activity and cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl bridge but different substituents on the guanidine groups.
2,2’-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate: Another compound with an ethane-1,2-diyl bridge but different functional groups.
Uniqueness
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is unique due to its specific structure and the presence of diethylguanidine groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
13561-03-0 |
|---|---|
Formule moléculaire |
C12H28N6 |
Poids moléculaire |
256.39 g/mol |
Nom IUPAC |
2-[2-[bis(ethylamino)methylideneamino]ethyl]-1,3-diethylguanidine |
InChI |
InChI=1S/C12H28N6/c1-5-13-11(14-6-2)17-9-10-18-12(15-7-3)16-8-4/h5-10H2,1-4H3,(H2,13,14,17)(H2,15,16,18) |
Clé InChI |
XYBSJKJSWCBMDR-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=NCCN=C(NCC)NCC)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



